molecular formula C12H14N2OS B2367663 (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one CAS No. 854107-48-5

(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one

Cat. No. B2367663
CAS RN: 854107-48-5
M. Wt: 234.32
InChI Key: TXKYJCYKCWRQQX-SEYXRHQNSA-N
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Description

“(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one” is a chemical compound with the CAS Number: 854107-48-5 . It has a molecular weight of 234.32 . The compound is solid in its physical form and is stored in a refrigerator .


Molecular Structure Analysis

The Inchi Code for “this compound” is 1S/C12H14N2OS/c1-2-8-13-12-14 (11 (15)9-16-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/b13-12- . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in a refrigerator . The compound has a molecular weight of 234.32 .

Scientific Research Applications

Synthesis Methods

  • One-Pot Synthesis Techniques : (Z)-3-phenyl-2-(propylimino)thiazolidin-4-one derivatives have been synthesized using one-pot methods, such as the microwave-assisted synthesis of pyrimidino thiazolidin-4-ones, which offer good yields and shorter reaction times (Kanagarajan et al., 2009).
  • Synthesis from Nitrilimines : The synthesis of spiro-heterocycles with the thiazolidinone moiety, starting from nitrilimines, is another approach. This method produces compounds like 2-phenylimino-1,3-thiazolidin-4-one by thermal cyclization, indicating versatile synthetic routes (Dalloul, 2009).

Biological Activities

  • Antioxidant Activity : Some derivatives of thiazolidin-4-one, including variations of this compound, have been shown to possess significant antioxidant activities. This was determined using in vitro methods such as the DPPH radical scavenging assay (Apotrosoaei et al., 2014).
  • Synthon in Medicinal Chemistry : The utility of 1,3-thiazolidin-4-ones as synthons for various biological compounds is notable, making them valuable in medicinal chemistry. These compounds have been extensively studied for their chemistry and biological activities, reflecting their importance in drug development (Cunico et al., 2008).

Applications in Antimicrobial Agents

  • Antibacterial and Antifungal Agents : Compounds like 2-phenylimino-1,3-thiazolidin-4-one have been synthesized with observed antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents (Aneja et al., 2011).

Structural Studies

  • Crystal Structure Analysis : The synthesis and crystal structure analysis of compounds like 2-(3-pyridyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one contribute to understanding the molecular structure and potential interactions of thiazolidin-4-one derivatives (Iyengar et al., 2005).

Anticancer and Antioxidant Activities

  • Potential Anticancer Agents : Some thiazolidin-4-one derivatives exhibit promising anticancer activities. The synthesis of 5-substituted 2-ylidene-1,3-thiazolidin-4-ones, for example, has shown high antioxidant and anticancer activities (Saied et al., 2019).

Safety and Hazards

The safety information for “(Z)-3-phenyl-2-(propylimino)thiazolidin-4-one” includes several hazard statements: H302, H315, H319, H335 . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

3-phenyl-2-propylimino-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-8-13-12-14(11(15)9-16-12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKYJCYKCWRQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN=C1N(C(=O)CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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